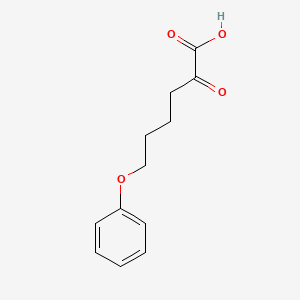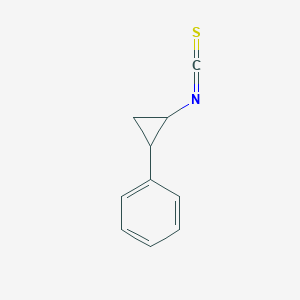
2-Oxo-6-phenoxyhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-6-phenoxyhexanoic acid is an organic compound with the molecular formula C12H14O4. It is a derivative of hexanoic acid, characterized by the presence of a phenoxy group and a keto group at specific positions on the hexanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-6-phenoxyhexanoic acid typically involves the reaction of hexanoic acid derivatives with phenol under specific conditions. One common method is the esterification of hexanoic acid with phenol, followed by oxidation to introduce the keto group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields. The use of environmentally friendly solvents and catalysts is also emphasized to align with green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-6-phenoxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-Oxo-6-phenoxyhexanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Oxo-6-phenoxyhexanoic acid involves its interaction with specific molecular targets. The phenoxy group allows for interactions with various enzymes and receptors, while the keto group can participate in redox reactions. These interactions can modulate biological pathways and lead to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenoxyacetic acid: Similar in structure but lacks the keto group.
2-Oxohexanoic acid: Similar but lacks the phenoxy group.
Phenylacetic acid: Contains a phenyl group instead of a phenoxy group
Uniqueness
2-Oxo-6-phenoxyhexanoic acid is unique due to the presence of both the phenoxy and keto groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
30952-42-2 |
|---|---|
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
2-oxo-6-phenoxyhexanoic acid |
InChI |
InChI=1S/C12H14O4/c13-11(12(14)15)8-4-5-9-16-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,14,15) |
Clave InChI |
WWYFLSVHTNUXHE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCCCC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Diethylamino)ethyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B14685539.png)

![1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-](/img/structure/B14685546.png)



![2-[Diazenyl(hydroxy)methylidene]-1,3-benzothiazol-3(2H)-ol](/img/structure/B14685570.png)




![6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene](/img/structure/B14685597.png)
